N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide
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Description
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide is a useful research compound. Its molecular formula is C15H19NO2S and its molecular weight is 277.38. The purity is usually 95%.
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Biological Activity
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C15H19NO2S with a molecular weight of 277.38 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a unique structure combining furan and thiophene moieties, which are known to enhance biological activity through various mechanisms. The IUPAC name for this compound is N-(furan-2-ylmethyl)-2,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pivalamide have been shown to induce apoptosis in cancer cell lines through the modulation of survival pathways.
Mechanism of Action:
- Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways by increasing the levels of pro-apoptotic proteins.
- Cell Cycle Arrest: It has been observed that some pivalamide derivatives can cause cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
Property | Effect |
---|---|
Induces apoptosis | Activates intrinsic pathways |
Cell cycle arrest | G1 phase arrest in cancer cells |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infections.
Case Study:
In a study examining its antimicrobial effects, the compound showed significant inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Candida albicans | 12 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate absorption with a half-life suitable for therapeutic use.
Toxicological Profile
Toxicity assessments have indicated that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development. However, comprehensive toxicity studies are necessary to establish safety profiles.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-15(2,3)14(17)16(9-12-6-8-19-11-12)10-13-5-4-7-18-13/h4-8,11H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXRFEOHXZUCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CSC=C1)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.